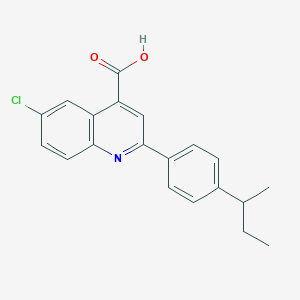

Acide 2-(4-sec-butylphényl)-6-chloroquinoléine-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar quinoline derivatives can offer insights into its possible characteristics and uses.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related compound, was achieved through a condensation reaction followed by cyclodehydration and aqueous hydrolysis, using AuCl3/3AgOTf as a catalyst . Similarly, the synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives was performed using a tandem conjugate addition/cyclization protocol, which produced the compounds with high diastereo- and enantioselectivity . These methods highlight the importance of catalysts and protecting groups in the synthesis of complex quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray crystallographic analysis has been used to determine the structure of synthesized compounds, such as the 4H-chromene-2-carboxylic acid derivative, which revealed aromatic π-stacking interactions and O–H∙∙∙O hydrogen bonds stabilizing the structure in the solid state . These structural features are important for the interaction of quinoline derivatives with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions that modify their structure and biological properties. For example, the one-pot synthesis of 4-arylquinoline-2-carboxylates involved a three-component coupling reaction . The reactivity of these compounds with hydrogen peroxide suggests that they can participate in redox reactions, which may be one of the mechanisms underlying their antioxidant effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The antioxidant activity of 4-arylquinoline-2-carboxylates was demonstrated through their ability to reduce Fe3+ in the FRAP assay and quench reactive oxygen species (ROS) . These properties are indicative of the potential therapeutic applications of quinoline derivatives, including their role as anti-Alzheimer's agents due to their neuroprotective and P-glycoprotein induction activity .

Applications De Recherche Scientifique

Recherche et développement pharmaceutiques

Ce composé est utilisé dans l'industrie pharmaceutique comme étalon secondaire et matière de référence certifiée. Il joue un rôle essentiel dans le contrôle qualité lors de la formulation des médicaments, garantissant la cohérence et l'efficacité des produits pharmaceutiques . Son rôle dans le développement de nouveaux médicaments est crucial, en particulier dans la synthèse de molécules complexes qui peuvent servir d'agents thérapeutiques potentiels.

Chimie analytique

En chimie analytique, ce composé sert de matière de référence pour l'étalonnage et la validation des instruments analytiques . Il contribue à la détermination précise des propriétés chimiques et des compositions dans divers échantillons, ce qui est essentiel pour la recherche et le contrôle qualité dans la fabrication chimique.

Recherche en protéomique

La protéomique, l'étude des protéines et de leurs fonctions, utilise ce composé dans l'identification et la quantification des protéines au sein de systèmes biologiques complexes. Il aide à comprendre les interactions protéiques et la découverte de biomarqueurs pour les maladies .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-butan-2-ylphenyl)-6-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-12(2)13-4-6-14(7-5-13)19-11-17(20(23)24)16-10-15(21)8-9-18(16)22-19/h4-12H,3H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWDFWOLNYYDQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101172540 |

Source

|

| Record name | 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932928-94-4 |

Source

|

| Record name | 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932928-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)